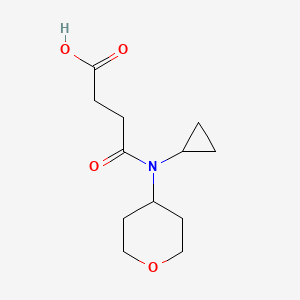
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid
Overview
Description
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid (CPTA) is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of CPTA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
CPTA has the molecular formula CHNO and a molecular weight of 241.28 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.28 g/mol |
| Density | 1.36 g/cm³ (predicted) |
| Solubility | DMSO: 108.5 mg/mL |
| pKa | 13.45 (predicted) |
Antimicrobial Activity
CPTA and its derivatives have shown significant antimicrobial properties. A study on related compounds demonstrated that various amide derivatives of 4-oxobutanoic acid exhibited potent antifungal and antibacterial activities. For instance:
- Compound 2 : 96.5% inhibition against Aspergillus fumigatus.
- Compound 6 : 93.7% inhibition against Helminthosporium sativum.
- Compound 3 : 37.6% inhibition against Bacillus subtilis.
These results indicate that modifications to the oxobutanoic acid structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
CPTA's anti-inflammatory potential has been explored through its interaction with key inflammatory pathways. Research indicates that compounds similar to CPTA can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models. Specifically, studies have shown that the inhibition of the TGF-β receptor (ALK5), which plays a crucial role in fibrotic diseases, suggests a pathway through which CPTA could exert anti-inflammatory effects .
Anticancer Activity
The anticancer properties of CPTA are particularly promising. A novel series of derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered orally at doses of 30 mg/kg. The mechanism involves specific inhibition of ALK5, which is implicated in cancer progression . The following table summarizes the IC50 values for selected compounds related to CPTA:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 8h | ALK5 | 25 |
| Compound A | Cancer Cell Line | 74.6 |
Case Studies
- Antimicrobial Efficacy : A study synthesized various amide derivatives from chiral oxobutanoic acids and evaluated their antimicrobial activities, highlighting the importance of structural modifications for enhanced efficacy .
- Cancer Treatment : Research on ALK5 inhibitors revealed that specific derivatives could significantly reduce tumor growth without notable toxicity, indicating their potential as therapeutic agents against cancer .
Properties
IUPAC Name |
4-[cyclopropyl(oxan-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHNRUNZFVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















